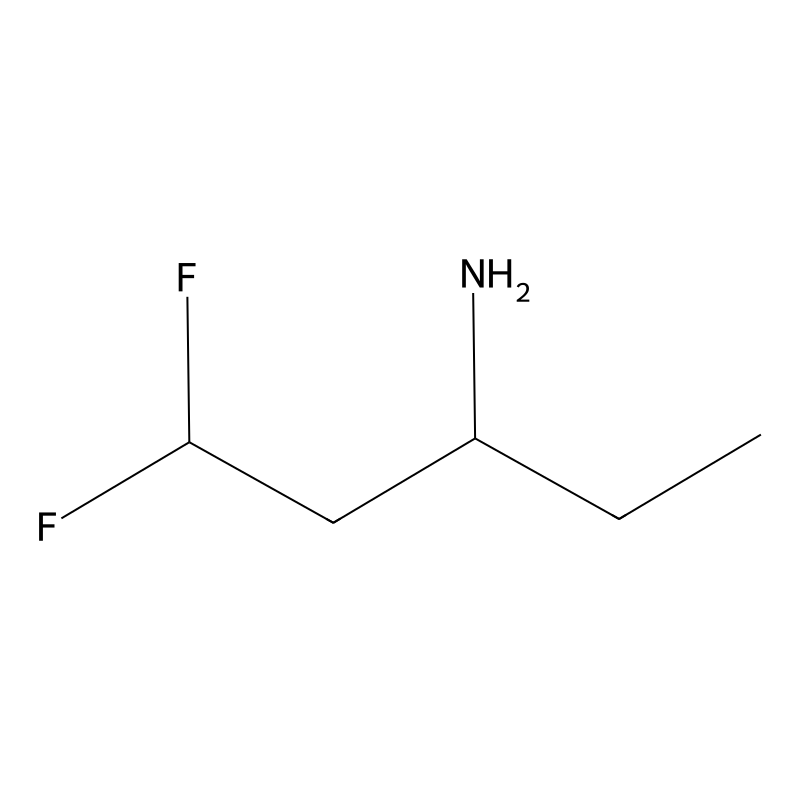

1,1-Difluoropentan-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,1-Difluoropentan-3-amine is an organic compound characterized by the presence of a pentane backbone with two fluorine atoms attached to the first carbon and an amino group (-NH2) at the third carbon. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. The molecular formula for 1,1-difluoropentan-3-amine is C5H10F2N, indicating it contains five carbon atoms, ten hydrogen atoms, two fluorine atoms, and one nitrogen atom.

- Alkylation: This reaction involves the substitution of hydrogen atoms in the amine with alkyl groups via nucleophilic attack on alkyl halides. For example:

- Acylation: The amine can react with acid chlorides or anhydrides to form amides:

- Hofmann elimination: This reaction allows for the transformation of quaternary ammonium salts into alkenes by removing a beta-hydrogen and forming a double bond:

These reactions demonstrate the nucleophilic nature of amines and their ability to form various derivatives.

The synthesis of 1,1-difluoropentan-3-amine can be achieved through several methods:

- Fluorination of Pentan-3-amine: Direct fluorination using reagents such as sulfur tetrafluoride or via electrophilic fluorination methods.

- Alkylation Reactions: Starting from pentan-3-amine, alkylation with difluoromethyl halides can yield the desired compound.

- Unprecedented Synthetic Routes: Recent studies have reported innovative synthetic pathways that yield high quantities of branched difluoroalkylamines, including 1,1-difluoropentan-3-amine .

1,1-Difluoropentan-3-amine has potential applications in various fields:

- Pharmaceuticals: As a building block in drug synthesis due to its unique electronic properties.

- Agricultural Chemicals: Potential use in the development of agrochemicals that require specific interactions with biological systems.

- Materials Science: Used in the synthesis of advanced materials where fluorinated compounds impart desirable properties.

Interaction studies involving 1,1-difluoropentan-3-amine focus on its reactivity with biological macromolecules. Understanding how this compound interacts with proteins and nucleic acids is crucial for its application in drug design and development. Fluorinated compounds often show altered binding affinities compared to their non-fluorinated counterparts due to changes in hydrophobicity and sterics.

Several compounds share structural similarities with 1,1-difluoropentan-3-amine. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| Pentan-3-amine | C5H13N | Basic amine without fluorination |

| 1-Fluoropentan-3-amine | C5H12FN | Contains one fluorine atom |

| 2,2-Difluoropentan-3-amine | C5H10F2N | Different fluorination pattern |

| Difluoroethylamine | C2H6F2N | Smaller chain length but similar functionality |

Uniqueness of 1,1-Difluoropentan-3-amine

What sets 1,1-difluoropentan-3-amine apart from its analogs is its specific arrangement of fluorine atoms at the terminal position along with a primary amino group at the third carbon. This unique structure may influence its reactivity and interaction profiles significantly compared to other amines and fluorinated compounds.